Compound Description: This compound is a glyburide analog []. It has been studied for its pharmacokinetic properties, and a bioanalytical method using micro-extraction and LC-MS/MS has been developed to quantify its concentration in mouse plasma and whole blood [].
Compound Description: PHA739358 is an antitumor agent []. A novel synthetic route for this compound using readily available glycine as a starting material has been described [].
5-Chloro-2-methoxy-N-[2-(4-methoxy-3-methylaminothiocarbonylaminosulfonylphenyl)ethyl]benzamide Sodium Salt
Compound Description: This benzamide derivative exhibits valuable pharmacological properties and has potential in treating ischemic heart diseases []. Different crystalline forms of its sodium salt have been prepared and characterized [, , ].
Compound Description: JC-171 is a hydroxyl sulfonamide analog designed as a potential therapeutic agent for multiple sclerosis []. It acts as a selective NLRP3 inflammasome inhibitor, blocking IL-1β production and pathogenic Th17 response [].
Compound Description: This compound is a potent and selective inhibitor of Janus kinase (JAK), particularly JAK3 [, ]. New hydrates and polymorphs of this compound have been reported, with potential applications in treating autoimmune diseases due to its immunosuppressive activity [, ].
Compound Description: This compound is a potent neuroleptic agent showing a high affinity for dopamine receptors [, ]. It exhibits potent antistereotypic activity with a lower tendency for cataleptogenicity compared to haloperidol and metoclopramide [, ].
Compound Description: TKS159 is recognized for its potent affinity for 5-HT4 receptors [, ]. Two polymorphs (α and β) of this compound have been identified and characterized [].
Compound Description: (S)-Iodozacopride exhibits a high affinity for the 5-HT3 receptor []. An improved synthesis of this compound and its radiolabeling with 125I have been reported [].
Compound Description: This series represents structurally original compounds with potent antagonistic activity for both dopamine D2 and serotonin 5-HT3 receptors [].
Compound Description: IBZM is a benzamide derivative investigated for its potential as a dopamine D-2 receptor imaging agent []. The (S)-(-) enantiomer shows high specific binding to the dopamine D-2 receptor [].
Compound Description: This series of compounds was synthesized as potential neuroleptics, with several exhibiting greater potency as dopamine receptor blockers compared to sulpiride [].
Compound Description: This compound was investigated as a potential SPECT radioligand for the 5-HT1A receptor but did not show promising results in in vivo studies [].
Compound Description: This series was designed as potential PET imaging agents for nicotinic acetylcholine receptors (nAChRs) []. They exhibit high binding affinities for nAChRs and potentially improved pharmacokinetic properties compared to the less lipophilic 2-[(18)F]fluoro-A-85380 [].
Compound Description: This compound is a potent and selective dopamine D-2 receptor antagonist []. It shows a preferential inhibition of hyperactivity and is considered a potential antipsychotic agent with a low tendency for extrapyramidal side effects [].
Compound Description: SCH 351591 is a potent and selective type 4 phosphodiesterase (PDE4) inhibitor with oral bioavailability []. It has shown promising results in preclinical models of asthma and COPD [].
Compound Description: L-699,333 is a potent and selective 5-lipoxygenase (5-LO) inhibitor with potential applications in treating asthma and inflammatory diseases []. It exhibits efficacy in various animal models of inflammation [].
Compound Description: p-MPPI is a high-affinity antagonist for serotonin-1A (5-HT1A) receptors [, ]. The radioiodinated version, [125I]p-MPPI, has been investigated as a potential PET ligand for 5-HT1A receptors [, ].
Compound Description: These compounds represent a novel class of dual antagonists for serotonin 5-HT3 and dopamine D2 receptors []. These derivatives exhibit potent antiemetic effects in animal models, making them potential candidates for treating nausea and vomiting [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.